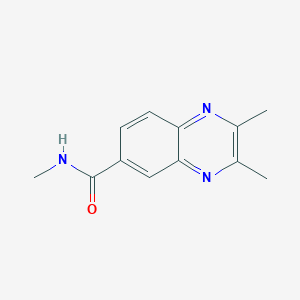
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as F-phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It is a nootropic compound that has gained attention for its potential cognitive enhancing effects. F-phenibut is synthesized through a multi-step process, and its mechanism of action is believed to involve the modulation of GABA receptors in the brain. In
科学的研究の応用
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential cognitive enhancing effects, including improved memory and learning abilities. It has also been studied for its potential anxiolytic and anti-depressant effects, as well as its ability to improve sleep quality. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential use in the treatment of alcohol withdrawal syndrome.
作用機序
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is believed to modulate GABA receptors in the brain, leading to increased GABAergic activity. This results in a calming effect on the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABAergic activity in the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have antioxidant properties, potentially protecting against oxidative stress.
実験室実験の利点と制限
One advantage of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential cognitive enhancing effects, which could be useful in studies involving memory and learning abilities. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have anxiolytic and anti-depressant effects, which could be useful in studies involving anxiety and depression. However, a limitation of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential for addiction and withdrawal symptoms, which could affect the validity of studies involving long-term use.
将来の方向性
There are several potential future directions for 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone research. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have potential cognitive enhancing effects, and further research could explore its use in the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone use, including its potential for addiction and withdrawal symptoms.
合成法
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-oxazoline to form 4-fluorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine to form 4-fluorophenyl-2-methylmorpholine. Finally, this compound is reacted with ethyl chloroformate to form 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone.
特性
IUPAC Name |
2-(4-fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10-9-15(6-7-17-10)13(16)8-11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHMYFOQLTZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
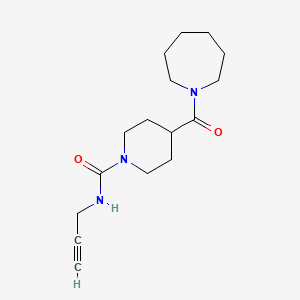
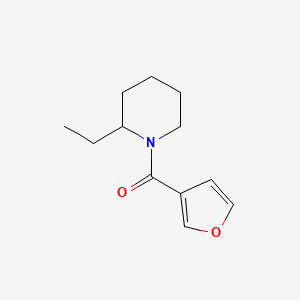
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)



![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
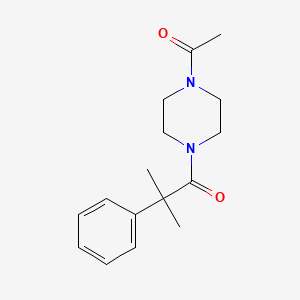
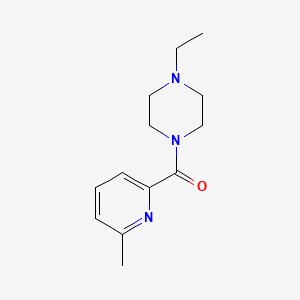
![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
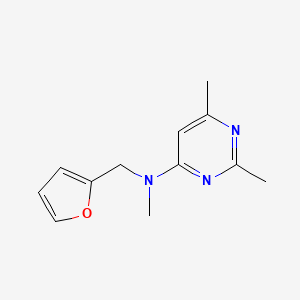
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
